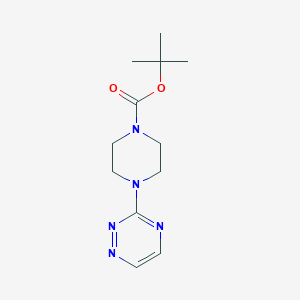

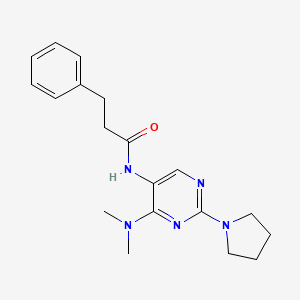

![molecular formula C16H21NO5 B2551263 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid CAS No. 2377030-62-9](/img/structure/B2551263.png)

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid" is a structurally complex molecule that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol to prepare methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to the compound . Another relevant method is the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, which can lead to various derivatives through oxidative heterocyclization and condensation reactions .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to characterize the molecular structure of indole derivatives . Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic nature, bonding, and anti-bonding structures of these molecules . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For instance, the Meisenheimer rearrangement of tetrahydro-2H-azetopyridoindole N-oxides can lead to the formation of hexahydroazocino[5,6-b]indoles . Additionally, the Pd(II)-catalyzed intramolecular diamination of alkynes can be used to synthesize indoloisoquinolinones, with the 2-(methoxycarbonyl)ethyl group serving as a removable N-protecting group .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxycarbonyl and other substituents can affect properties such as solubility, melting points, and reactivity . The NLO activity of related compounds has been investigated, revealing potential applications in materials science . The reactivity of indole derivatives can also be studied through one-electron oxidation reactions, which can lead to radical cations and influence side-chain fragmentation .

Relevant Case Studies

Case studies involving indole derivatives often focus on their biological activities, such as their chemopreventive properties against cancer . The synthesis and functionalization of these compounds are also of interest for the development of new pharmaceuticals and materials with specific properties, such as NLO activity .

科学的研究の応用

Synthesis of Novel Compounds

The synthesis of novel indole derivatives through the functionalization of indole carboxylic acids has been a significant area of research. For instance, novel indole-benzimidazole derivatives have been synthesized from 2-methylindole-3-acetic acid and its derivatives, showcasing the versatility of indole carboxylic acids in creating heterocyclic compounds with potential applications in material science and pharmaceuticals (Wang et al., 2016).

Antibacterial Applications

The synthesis of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids has demonstrated significant in vitro Gram-positive antibacterial activity, highlighting the potential use of methoxycarbonyl derivatives in developing new antibacterial agents (Kim et al., 1984).

Crystal Structure Analysis

The detailed crystal structure analysis of compounds like methyl 2-[6,11-dihydro-5-(methoxycarbonyl)-3-oxo-3H-indolizino[8,7-b]indol-2(5H)-ylidene]-2,5,6,11-tetrahydro-3-oxo-3H-indolizino[8,7-b]-indole-5-carboxylate offers insights into the molecular arrangement and potential applications of these structures in designing new materials and drugs (Iijima & Irikawa, 1996).

Catalysis and Chemical Transformations

Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the potential of methoxycarbonyl derivatives in facilitating chemical transformations, such as the synthesis of unsaturated esters or cascade reactions leading to α,ω-diesters. This research underscores the relevance of these compounds in synthetic chemistry and industrial applications (Magro et al., 2010).

特性

IUPAC Name |

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVMIESSVNZILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2CC1(COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)

![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)

![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)

![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)